molecular formula C7H10N2S2 B13076242 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide

4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide

Cat. No.: B13076242
M. Wt: 186.3 g/mol
InChI Key: LTZVFRIOCLNBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide is a heterocyclic compound containing a thiazole ring substituted with a propan-2-yl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide typically involves the condensation of appropriate thioamide and thiazole precursors. One common method is the reaction of 2-aminothiazole with isopropyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-1,3-thiazole-2-ylmethanamine: Another thiazole derivative with similar structural features.

    2-(Propan-2-yl)-1,3-thiazole-4-carboxamide: A compound with a carboxamide group instead of a carbothioamide group.

Uniqueness

4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a carbothioamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

4-propan-2-yl-1,3-thiazole-2-carbothioamide

InChI

InChI=1S/C7H10N2S2/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3,(H2,8,10)

InChI Key

LTZVFRIOCLNBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.